molecular formula C7H10N2O B1274046 2-Amino-1-(pyridin-3-yl)ethanol CAS No. 92990-44-8

2-Amino-1-(pyridin-3-yl)ethanol

Cat. No.: B1274046
CAS No.: 92990-44-8
M. Wt: 138.17 g/mol
InChI Key: BTKNUYMZBBWHIM-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanol is an organic compound with the chemical formula C10H14N2O. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents at room temperature. This compound contains both amino and hydroxyl functional groups, making it basic and alcoholic. It is widely used in organic synthesis and pharmaceutical fields, often serving as a ligand or intermediate in the preparation of various drugs and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-1-(pyridin-3-yl)ethanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form amines or other reduced derivatives using reagents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the amino and hydroxyl groups.

    2-Aminoethanol: Contains an amino and hydroxyl group but lacks the pyridine ring.

    3-Pyridylmethanol: Contains a pyridine ring and a hydroxyl group but lacks the amino group.

Uniqueness: 2-Amino-1-(pyridin-3-yl)ethanol is unique due to the presence of both amino and hydroxyl groups attached to a pyridine ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNUYMZBBWHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395361
Record name 2-amino-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92990-44-8
Record name 2-amino-1-(pyridin-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(pyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of crude 2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione (Preparation 97, 5.0 g, ˜19.0 mmol) in aqueous isopropanol (210 ml, water/IPA:1/6) was added sodium borohydride (10.2 g, 270 mmol) in 2 portions. The mixture was stirred at rt for 12 h before being carefully acidified (pH 2) with dilute hydrochloric acid (1M). After removal of the solvent the residue was taken up in destillated water (100 mL) and passed down a column filled with ion-exchange resin (Amberlite IR 120, H+-form, 300 g, eluent: 500 mL water then 1L of 2 M aqueous ammonia solution). Concentration of the alkaline fractions gave the title compound as a yellow oil. δH (d6 DMSO): 2.74, 2.85 (2H, 2m), 4.66 (11H, m), 5.15 (3H, br s), 7.36 (1H, dd), 7.75 (1H, m), 8.46 (1H, m), 8.56 (1H, m); m/z (ES+)=139.11 [M+H]+; RT=0.21 min.
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5 g
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10.2 g
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210 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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